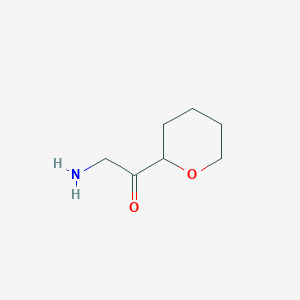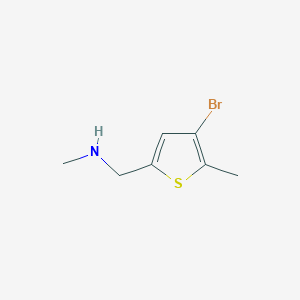![molecular formula C6H12Cl2N4O B13541165 2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)
2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride is a heterocyclic compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes a pyrimidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride typically involves the reaction of 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ4-1,2,4-thiadiazoline with methylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the preparation of intermediates, purification, and crystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the use of solvents and catalysts to enhance the reaction rate and yield. The final product is obtained through filtration, washing, and drying processes to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine: Another heterocyclic compound with similar structural features and applications.
2-Amino-4-chloro-6-methylpyrimidine: Shares the pyrimidine ring structure and is used in similar research and industrial applications.
Uniqueness
2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields.
Propiedades
Fórmula molecular |
C6H12Cl2N4O |
|---|---|
Peso molecular |
227.09 g/mol |
Nombre IUPAC |
2-amino-4-(methylaminomethyl)-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C6H10N4O.2ClH/c1-8-3-4-2-5(11)10-6(7)9-4;;/h2,8H,3H2,1H3,(H3,7,9,10,11);2*1H |
Clave InChI |
VWVNPQLLKDYTEJ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=O)NC(=N1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13541110.png)
![Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13541117.png)
![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)





![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)

![3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)
